Di-tert-butylisobutylsilyl triflate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

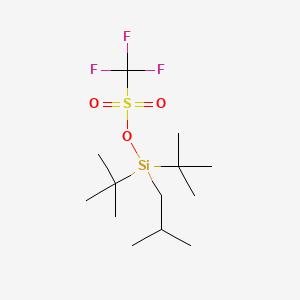

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .

Molecular Structure Analysis

The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 . Chemical Reactions Analysis

Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis

Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .科学的研究の応用

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” is used as a protecting group in organic synthesis . It’s particularly useful for protecting carboxylic acids, as the Si-O bonds are too labile even under mild reaction conditions .

Methods of Application

The compound is prepared by reacting di-tert-butylchlorosilane with trifluoromethanesulfonic acid . It’s sensitive to moisture and reacts with hydroxylic solvents .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” as a protecting group has enabled the rapid assembly of polyol motifs and expedient synthesis of polyketide natural products .

2. Use in Intramolecular Cyclizations

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been applied in intramolecular cyclizations as a novel promoter for a Boekelheide reaction .

Methods of Application

The compound is used in conjunction with triethylamine in dichloromethane to promote the cyclization .

Results or Outcomes

The cyclized product was synthesized in 51% yield, which was increased to 75% by using microwave irradiation .

3. Use in Synthesis of Dienophiles

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been used for 1,2-diols in the synthesis of dienophiles .

Methods of Application

The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of electron-rich dienophiles .

4. Use in Synthesis of 3,6-Bridged Glycosyl Donors

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been used for 1,4-diols to obtain 3,6-bridged glycosyl donors .

Methods of Application

The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of 3,6-bridged glycosyl donors .

5. Use in Synthesis of Fullerene Polyols

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” has been used in the synthesis of fullerene polyols .

Methods of Application

The bridging di-tert-butylsilylene can be cleaved to give the corresponding fullerene polyols .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of fullerene polyols .

6. Use in Synthesis of Prodrugs of Chemotherapeutics

Summary of the Application

“Di-tert-butylisobutylsilyl triflate” is a valuable material for the synthesis of prodrugs of chemotherapeutics .

Results or Outcomes

The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of prodrugs of chemotherapeutics .

Safety And Hazards

将来の方向性

The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .

特性

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butylisobutylsilyl triflate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

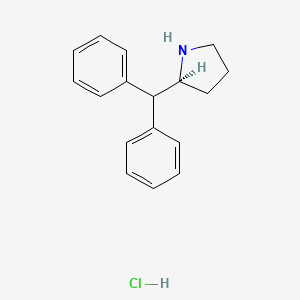

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)